molecular formula C7H6N2O B12575806 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- CAS No. 195155-69-2

1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo-

Cat. No.: B12575806
CAS No.: 195155-69-2
M. Wt: 134.14 g/mol
InChI Key: BFCKWJZPLZVGCJ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with a carbonitrile group, a methylene group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole precursor with a nitrile source under controlled conditions. For example, the reaction of 2,5-dihydro-4-methyl-5-methylene-2-oxo-pyrrole with a nitrile reagent in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole-3-carbonitrile
  • 1H-Indole-3-carbaldehyde
  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Comparison: 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

195155-69-2

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

4-methyl-5-methylidene-2-oxopyrrole-3-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-4-5(2)9-7(10)6(4)3-8/h2H2,1H3,(H,9,10)

InChI Key

BFCKWJZPLZVGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC1=C)C#N

Origin of Product

United States

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